molecular formula C13H12FNO3 B11803490 1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11803490
M. Wt: 249.24 g/mol
InChI Key: GCDSREKZBDGVMH-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is structurally characterized by a quinoline core with various substituents, including an ethyl group, a fluorine atom, a methyl group, and a carboxylic acid group. Fluoroquinolones are widely used in medicinal chemistry due to their effectiveness against a variety of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoyl derivatives with ethyl acetoacetate in the presence of a fluorinating agent. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms, while oxidation can lead to the formation of quinoline N-oxides .

Mechanism of Action

The antibacterial activity of 1-ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the DNA-enzyme complex, thereby stabilizing the complex and preventing the progression of the replication fork .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-5-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the ethyl group at the 1-position and the fluorine atom at the 5-position enhances its antibacterial potency and spectrum of activity compared to other fluoroquinolones .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

1-ethyl-5-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H12FNO3/c1-3-15-6-8(13(17)18)12(16)10-9(14)5-4-7(2)11(10)15/h4-6H,3H2,1-2H3,(H,17,18)

InChI Key

GCDSREKZBDGVMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C(C=CC(=C21)C)F)C(=O)O

Origin of Product

United States

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